2-(3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-4-methylthiazole-5-carboxylic acid
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Overview
Description
2-(3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-4-methylthiazole-5-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-4-methylthiazole-5-carboxylic acid typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dimethylformamide (DMF) and catalysts like N,N’-diisopropylcarbodiimide (DIC) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that can handle the complex sequence of reactions required. These machines use solid-phase synthesis techniques, where the compound is built step-by-step on a solid resin support .
Chemical Reactions Analysis
Types of Reactions
2-(3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-4-methylthiazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups.
Reduction: Often used to remove protecting groups.
Substitution: Common in peptide synthesis to replace one amino acid with another.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions are typically modified peptides or amino acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-4-methylthiazole-5-carboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialized peptides for various industrial applications.
Mechanism of Action
The mechanism of action for this compound primarily involves its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. This ensures the correct sequence of amino acids in the final peptide product .
Comparison with Similar Compounds
Similar Compounds
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid
- (2S)-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}{4-[({[(2-methyl-2-propanyl)oxy]carbonyl}amino)methyl]phenyl}acetic acid
Uniqueness
What sets 2-(3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-4-methylthiazole-5-carboxylic acid apart is its unique combination of a thiazole ring and an Fmoc-protected amino group. This makes it particularly useful in the synthesis of peptides that require both structural complexity and functional versatility .
Properties
IUPAC Name |
2-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O4S/c1-16-24(26(30)31)34-25(29-16)18-8-6-7-17(13-18)14-28-27(32)33-15-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,23H,14-15H2,1H3,(H,28,32)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRPEKRMVLCCNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC(=C2)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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